molecular formula C8H9N3S B1270379 4-Methyl-1,3-benzothiazole-2,6-diamine CAS No. 314033-52-8

4-Methyl-1,3-benzothiazole-2,6-diamine

Cat. No.: B1270379
CAS No.: 314033-52-8
M. Wt: 179.24 g/mol
InChI Key: ZRQMTKFEAJWGTP-UHFFFAOYSA-N
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Description

Product Overview 4-Methyl-1,3-benzothiazole-2,6-diamine is an organic compound with the molecular formula C 8 H 9 N 3 S and a molecular weight of 179.24 g/mol [ ]. It is supplied as a solid with a typical purity of 95% or greater and is provided in its free salt form [ ]. Its chemical structure is classified as achiral, and it is registered under CAS Number 314033-52-8 [ ]. Research Context and Applications This compound belongs to the benzothiazole class of heterocyclic aromatic compounds, a privileged scaffold in medicinal chemistry known for its diverse pharmacological activities [ ]. Benzothiazole derivatives, in general, have been the subject of extensive research due to their promising biological profiles, which include antitumor, antimicrobial, anticonvulsant, and anti-inflammatory activities [ ]. Some benzothiazole-based compounds have been investigated for their activity in maintaining mitochondrial function and their potential as neuroprotective agents in models of neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS) [ ]. Furthermore, specific derivatives have been explored as arginine side-chain mimetics and as core structures in the synthesis of more complex molecules for pharmaceutical research [ ]. As such, this compound serves as a valuable synthetic intermediate or building block for researchers developing novel bioactive molecules in drug discovery programs. Usage and Handling This product is intended for research and development purposes only. It is not intended for use in humans, animals, or as a food additive. Researchers should consult the material safety data sheet (SDS) prior to handling and use appropriate safety precautions.

Properties

IUPAC Name

4-methyl-1,3-benzothiazole-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3S/c1-4-2-5(9)3-6-7(4)11-8(10)12-6/h2-3H,9H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRQMTKFEAJWGTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354314
Record name 4-methyl-1,3-benzothiazole-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

314033-52-8
Record name 4-methyl-1,3-benzothiazole-2,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiocyanogen Condensation Method

This method, adapted from protocols for synthesizing benzothiazole derivatives, is the most direct route for 4-methyl-1,3-benzothiazole-2,6-diamine.

Reaction Protocol

  • Starting Material : 4-Methyl-p-aminophenol (or a methyl-substituted aniline derivative) serves as the precursor.
  • Thiocyanogen Generation : Thiocyanogen (SCN)₂ is generated in situ by reacting bromine (Br₂) with sodium thiocyanate (NaSCN) in acetic acid.
  • Cyclization : The methyl-substituted aniline is treated with the thiocyanogen solution, leading to cyclization and the formation of the benzothiazole core.
  • Purification : The product is isolated via filtration, washed with cold water, and recrystallized from aqueous ethanol.
Key Reaction Steps
Step Reagents/Conditions Purpose
1 4-Methyl-p-aminophenol Provides amine groups and methyl substituent
2 Br₂, NaSCN, CH₃COOH Generates thiocyanogen (SCN)₂
3 Reflux, 3–4 hours Cyclization to form benzothiazole ring
4 Aqueous ethanol Recrystallization to enhance purity
Mechanistic Insights

The reaction proceeds via nucleophilic attack of the amine group on thiocyanogen, followed by cyclization to form the benzothiazole ring. The methyl group at position 4 is retained from the starting material.

Alternative Synthetic Approaches

While the thiocyanogen method is predominant, other strategies have been explored for related benzothiazole derivatives, offering potential adaptability for the target compound.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics and improves yields. For example, benzothiazoles have been synthesized using 2-aminobenzenethiol and aldehydes under microwave conditions. However, this method is less common for diamine derivatives due to challenges in controlling regioselectivity.

Catalytic Condensation

Catalysts like ammonium nickel sulfate (NH₄)₂[Ni(SO₄)₂] or NH₄Cl facilitate condensation reactions. These methods are typically used for mono-substituted benzothiazoles but could be modified for diamine synthesis.

Critical Analysis of Reaction Parameters

Optimal conditions for the thiocyanogen method are crucial for high yields and purity.

Solvent Choice

Acetic acid is preferred due to its ability to stabilize thiocyanogen and facilitate cyclization. Polar aprotic solvents (e.g., DMF) are less effective for this reaction.

Temperature and Time

Refluxing at 80–100°C for 3–4 hours ensures complete cyclization. Prolonged heating may lead to decomposition.

Yield Optimization

The use of stoichiometric equivalents of thiocyanogen and careful pH control (acidic conditions) maximize yield. Reported yields for similar benzothiazole diamines range from 65–85%.

Challenges and Limitations

  • Regioselectivity : Ensuring the methyl group occupies the 4-position requires precise control over starting material geometry.
  • Side Reactions : Over-oxidation of intermediates or incomplete cyclization may generate impurities.
  • Scalability : Acidic conditions and thiocyanogen generation complicate large-scale production.

Characterization and Purity

The compound is characterized using:

  • ¹H NMR : Peaks for NH₂ groups (~δ 5.0–6.0 ppm) and aromatic protons (~δ 7.0–8.0 ppm).
  • IR Spectroscopy : Absorption bands at ~3300 cm⁻¹ (NH₂) and ~1600 cm⁻¹ (C=N).
  • Melting Point : Reported as 166–168°C for related diamines.

Comparative Analysis of Methods

Method Advantages Limitations Yield (%)
Thiocyanogen Condensation High regioselectivity, simple workflow Requires hazardous thiocyanogen 65–85
Microwave-Assisted Faster reaction times Limited scalability, side reactions 50–70
Catalytic Condensation Mild conditions, recyclable catalysts Lower yields for diamines 40–60

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1,3-benzothiazole-2,6-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The amino groups at the 2- and 6-positions can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits significant biological activities, making it a candidate for various therapeutic applications:

  • Antimicrobial Activity : Studies have shown that derivatives of benzothiazole compounds possess antimicrobial properties. For instance, 4-Methyl-1,3-benzothiazole-2,6-diamine has been evaluated for its efficacy against various pathogens through biochemical assays .
  • Anticancer Properties : Research indicates that benzothiazole derivatives can inhibit cancer cell proliferation. The mechanisms often involve interaction with specific biological targets leading to apoptosis in cancer cells . Molecular docking studies have highlighted the binding affinity of these compounds to target proteins associated with cancer progression .
  • Anticonvulsant Activity : A study synthesized derivatives of this compound and tested their anticonvulsant properties using in vivo models. Compounds showed significant activity against tonic seizures, indicating potential use in epilepsy treatment .

Industrial Applications

The industrial applications of this compound are notable in several areas:

  • Organic Electronics : The compound is explored for its role in organic light-emitting diodes (OLEDs) due to its optoelectronic properties. Its ability to act as a charge transport material enhances the efficiency of OLED devices.
  • Vulcanization Accelerators : In rubber manufacturing, benzothiazole derivatives are widely used as accelerators in the vulcanization process. They improve the mechanical properties and durability of rubber products .
  • Fluorescent Materials : The unique chemical structure allows for applications in fluorescence materials used in imaging and sensor technologies. The compound's photophysical properties make it suitable for developing advanced imaging reagents .

Case Study 1: Anticancer Activity Evaluation

A series of novel benzothiazole derivatives were synthesized and evaluated for anticancer activity against various cancer cell lines. The study employed molecular docking techniques to predict binding interactions with target proteins involved in cancer progression. Results indicated that specific derivatives exhibited high cytotoxicity against breast cancer cells compared to standard treatments .

Case Study 2: Anticonvulsant Activity Assessment

In vivo studies were conducted on synthesized benzothiazole derivatives to assess their anticonvulsant effects using established seizure models. The results demonstrated that certain compounds significantly reduced seizure duration and frequency compared to controls, suggesting their potential as therapeutic agents for epilepsy management .

Mechanism of Action

The mechanism of action of 4-Methyl-1,3-benzothiazole-2,6-diamine involves its interaction with specific molecular targets and pathways. For example, in its role as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity and thereby modulating the biochemical pathway in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Similar structure but lacks the methyl group at the 4-position.

    6-Methyl-2-aminobenzothiazole: Similar structure but with the methyl group at the 6-position instead of the 4-position.

    4,7-Dibromo-2,1,3-benzothiadiazole: Contains bromine atoms and a different substitution pattern

Uniqueness

4-Methyl-1,3-benzothiazole-2,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 4-position and amino groups at the 2- and 6-positions allows for unique interactions with biological targets and distinct reactivity in chemical synthesis .

Biological Activity

4-Methyl-1,3-benzothiazole-2,6-diamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C8H10N2S
  • CAS Number : 314033-52-8

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antibacterial and anticancer agent. Various studies have highlighted its efficacy against different bacterial strains and cancer cell lines.

Antibacterial Activity

Research indicates that benzothiazole derivatives, including this compound, exhibit significant antibacterial properties. A study demonstrated that benzothiazole-based compounds can inhibit bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and transcription. These inhibitors show potent activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Anticancer Activity

In terms of anticancer effects, benzothiazole derivatives have been shown to inhibit the proliferation of various cancer cell lines. For instance, compounds similar to this compound have been evaluated for their effects on human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. These studies utilized the MTT assay to assess cell viability and found that certain derivatives significantly reduced cell proliferation while promoting apoptosis .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, it disrupts their function in DNA replication .
  • Induction of Apoptosis : In cancer cells, the compound has been shown to induce apoptosis through various pathways. This includes the activation of caspases and modulation of protein expression related to cell survival .

Case Study 1: Antibacterial Efficacy

A study focused on the synthesis of benzothiazole derivatives found that one specific derivative exhibited enhanced antibacterial activity when conjugated with siderophore mimics. This modification improved the uptake of the compound in E. coli, demonstrating a significant increase in antibacterial efficacy in iron-depleted environments .

Case Study 2: Anticancer Activity

In another study evaluating novel benzothiazole compounds for anticancer properties, several derivatives were synthesized and tested against A431 and A549 cell lines. The results indicated that the active compounds significantly inhibited proliferation and migration while promoting apoptosis . Notably, compounds with modifications at the 2 and 6 positions showed enhanced activity compared to unmodified versions.

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/Cell LinesMethod UsedKey Findings
AntibacterialE. coli, S. aureusEnzyme inhibition assaysSignificant inhibition of DNA gyrase/topo IV
AnticancerA431, A549MTT assayReduced cell proliferation; induced apoptosis
InflammationRAW264.7 macrophagesELISADecreased IL-6 and TNF-α levels

Q & A

Q. What synthetic methodologies are optimal for preparing 4-Methyl-1,3-benzothiazole-2,6-diamine derivatives, and what parameters critically influence yield?

Methodological Answer: The synthesis of benzothiazole derivatives often involves condensation reactions. For example, substituted aldehydes (e.g., benzaldehyde derivatives) can react with amino-triazole precursors under reflux in ethanol with glacial acetic acid as a catalyst . Key parameters include:

  • Solvent choice : Absolute ethanol is preferred to minimize side reactions.
  • Catalyst optimization : Glacial acetic acid enhances electrophilicity of the aldehyde.
  • Reaction time : Extended reflux (e.g., 4 hours) ensures complete cyclization.
    Purification via reduced-pressure solvent evaporation and filtration is critical to isolate crystalline products. Comparative studies with triazine-based syntheses (e.g., using trichlorotriazine intermediates) highlight the importance of stepwise reagent addition to control regioselectivity .

Q. How can researchers validate the purity and structural integrity of this compound analogs?

Methodological Answer: Analytical techniques such as:

  • HPLC-MS : To quantify purity and detect impurities (e.g., EP Impurity D in pramipexole analogs ).
  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., distinguishing between 2,6-diamine vs. 2,4-isomers).
  • Chiral chromatography : Essential for resolving enantiomers like (6R)- and (6S)-isomers, which exhibit divergent biological activities .

Advanced Research Questions

Q. How does stereochemistry (e.g., 6R vs. 6S configurations) influence the neuroprotective efficacy of this compound derivatives?

Methodological Answer: The (6R)-isomer (dexpramipexole) demonstrates neuroprotective effects via mitochondrial ROS inhibition, while the (6S)-isomer (pramipexole) primarily acts as a dopamine agonist . To assess stereochemical impact:

  • In vitro models : Use neuronal cell lines treated with H₂O₂ or β-amyloid to compare ROS reduction between isomers.
  • Binding assays : Radiolabeled dopamine receptor studies quantify agonist activity differences.
  • Crystallography : Co-crystal structures (e.g., with CBP bromodomains) reveal stereospecific binding interactions .

Q. What experimental strategies resolve contradictions in reported biological activities of benzothiazole-diamine derivatives across studies?

Methodological Answer: Discrepancies may arise from variations in:

  • Cell models : Primary neurons vs. immortalized lines exhibit differential sensitivity to ROS modulation.
  • Dosage regimes : Neuroprotective effects often require sub-dopaminergic doses (e.g., ≤10 µM dexpramipexole) to avoid receptor-mediated off-target effects .
  • Impurity profiles : EP Impurity D (6R-isomer) in pramipexole batches can skew activity data; rigorous HPLC-MS batch validation is recommended .

Q. How can researchers optimize solubility and stability of this compound derivatives for in vivo studies?

Methodological Answer:

  • Solubility enhancement : Use hydrochloride salts (e.g., pramipexole dihydrochloride monohydrate) to improve aqueous solubility. Methanol or ethanol co-solvents are viable for stock solutions .
  • Storage conditions : Lyophilized powders stored at 2–8°C prevent hydrolysis. Avoid prolonged exposure to chlorinated solvents (e.g., dichloromethane), which degrade thiazole rings .

Q. What mechanistic pathways underlie the selective inhibition of apoptotic pathways by this compound derivatives?

Methodological Answer: Key methodologies include:

  • Mitochondrial assays : JC-1 staining to measure membrane potential changes and MitoSOX Red for ROS quantification .
  • Western blotting : Track activation of pro-apoptotic markers (e.g., Bax, caspase-3) vs. anti-apoptotic Bcl-2.
  • Gene silencing : siRNA knockdown of dopamine receptors isolates neuroprotective vs. receptor-mediated effects .

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